molecular formula C14H14O2S B6379813 2-Methoxy-5-(3-methylthiophenyl)phenol CAS No. 1261947-90-3

2-Methoxy-5-(3-methylthiophenyl)phenol

Cat. No.: B6379813
CAS No.: 1261947-90-3
M. Wt: 246.33 g/mol
InChI Key: ISUZOXKZTMFOBV-UHFFFAOYSA-N
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Description

2-Methoxy-5-(3-methylthiophenyl)phenol is an organic compound characterized by the presence of a methoxy group, a phenol group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(3-methylthiophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would require careful control of reaction parameters, including temperature, pressure, and the concentration of reagents, to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(3-methylthiophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the thiophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups into the aromatic rings.

Scientific Research Applications

2-Methoxy-5-(3-methylthiophenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(3-methylthiophenyl)phenol involves its interaction with molecular targets through various pathways. The phenol group can form hydrogen bonds with biological molecules, while the methoxy and thiophenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylphenol: Similar structure but lacks the thiophenyl group.

    3-Methoxy-4-hydroxybenzaldehyde: Contains a methoxy and a hydroxy group but differs in the position and presence of an aldehyde group.

    4-Methoxyphenol: Contains a methoxy group but lacks the thiophenyl and additional substituents.

Uniqueness

2-Methoxy-5-(3-methylthiophenyl)phenol is unique due to the presence of both a methoxy group and a thiophenyl group, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methoxy-5-(3-methylsulfanylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c1-16-14-7-6-11(9-13(14)15)10-4-3-5-12(8-10)17-2/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUZOXKZTMFOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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